molecular formula C23H23N5O4 B2758028 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide CAS No. 1171482-16-8

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B2758028
CAS No.: 1171482-16-8
M. Wt: 433.468
InChI Key: GJIWHWHSGJQQFS-UHFFFAOYSA-N
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Description

Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The structure of pyridazin-3(2H)-ones allows for easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .


Chemical Reactions Analysis

The chemical reactions involving pyridazin-3(2H)-ones are diverse due to the easy functionalization of various ring positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazin-3(2H)-ones can vary widely depending on the specific substitutions on the ring .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of pyridazine derivatives, highlighting their significance in medicinal chemistry and materials science. For instance, pyridazine and pyrimidine derivatives have been synthesized and evaluated for their potential applications in various fields, including their use as antimicrobial agents and their role in understanding the structural and electronic properties of certain compounds (Georges et al., 1989). These studies often involve the preparation of novel compounds through chemical reactions that introduce specific functional groups, which can affect the physical, chemical, and biological properties of the molecules.

Biological Activities and Potential Therapeutic Applications

Several studies have explored the biological activities of pyridazine derivatives, including their antimicrobial, analgesic, and antiparkinsonian properties. For example, the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has shown antimicrobial potential, indicating the relevance of these compounds in the development of new antimicrobial agents (Al-Salahi et al., 2010). Additionally, the creation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated analgesic and antiparkinsonian activities, suggesting the potential for these compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, these compounds are likely to continue to be a focus of medicinal chemistry research . Their easy functionalization makes them versatile building blocks for the design and synthesis of new drugs .

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-21-10-3-2-9-19(21)20-11-12-22(26-25-20)27-13-5-6-16(15-27)23(29)24-17-7-4-8-18(14-17)28(30)31/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWHWHSGJQQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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